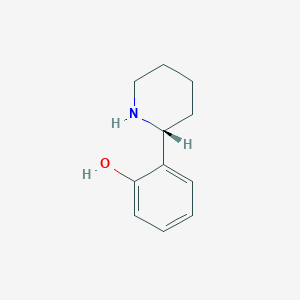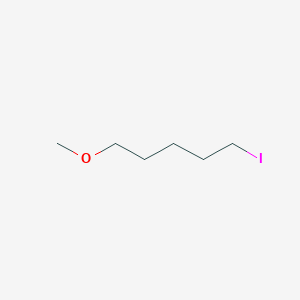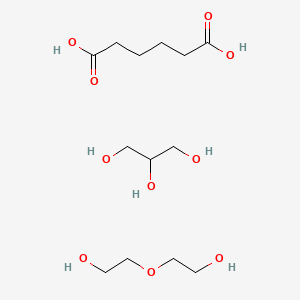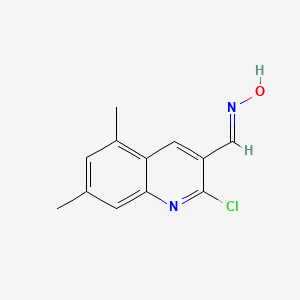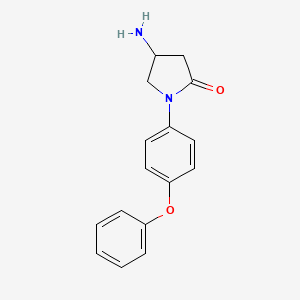
4-Amino-1-(4-Phenoxyphenyl)pyrrolidin-2-on
Übersicht
Beschreibung
4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Eigenschaften
Die Verbindung 4-Amino-1-(4-Phenoxyphenyl)pyrrolidin-2-on wurde für das Anti-Tuberkulose-Screening (TB) in Betracht gezogen. Ähnliche Verbindungen haben Wirksamkeit gegen sowohl H37Rv als auch gegen multiresistente Stämme von Mycobacterium tuberculosis (MTB) gezeigt, mit Konzentrationen im Bereich von 0,2–32 μg/mL .
Anti-mikrobielle Aktivität
Derivate dieser Verbindung, insbesondere solche, die die Pyrrolo[2,3-d]pyrimidin-Einheit beinhalten, haben eine potente anti-mikrobielle Aktivität gezeigt. Ein solches Derivat zeigte einen MIC90-Wert von 0,488 µM und war nicht-zytotoxisch gegenüber der Vero-Zelllinie .
Cyclisierungsreaktionen in der medizinischen Chemie
Die 4-Amino-Gruppe dieser Verbindung kann an Cyclisierungsreaktionen teilnehmen, um neue Pyrido[2,3-d]pyrimidin-5-on-Derivate zu bilden, wenn sie unter Rückfluss mit MeONa in BuOH erhitzt wird. Diese Reaktion ist in der medizinischen Chemie für die Synthese verschiedener pharmakologisch aktiver Verbindungen von Bedeutung .
Kinase-Inhibition für die Krebstherapie
Verbindungen, die strukturell mit This compound verwandt sind, wurden auf ihr Potenzial als Kinase-Inhibitoren untersucht, die in der Krebstherapie von entscheidender Bedeutung sind. Detaillierte Struktur-Wirkungs-Beziehungsstudien (SAR) haben zur Entdeckung potenter und selektiver Inhibitoren geführt, die oral verfügbar sind .
Eigenschaften
IUPAC Name |
4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOVVOPYGRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



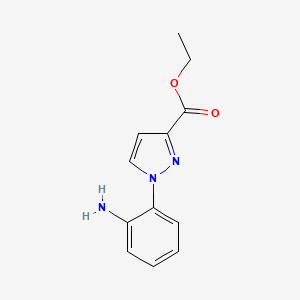
![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)




